Cas no 1806277-83-7 (2,6-Difluoro-3-(difluoromethyl)benzamide)
2,6-Difluoro-3-(difluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 2,6-Difluoro-3-(difluoromethyl)benzamide
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- Inchi: 1S/C8H5F4NO/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,7H,(H2,13,14)
- InChI Key: ZAFSLUOGVMSRAV-UHFFFAOYSA-N
- SMILES: FC1C(C(N)=O)=C(C=CC=1C(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 223
- XLogP3: 1.6
- Topological Polar Surface Area: 43.1
2,6-Difluoro-3-(difluoromethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002397-250mg |
2,6-Difluoro-3-(difluoromethyl)benzamide |
1806277-83-7 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
| Alichem | A015002397-500mg |
2,6-Difluoro-3-(difluoromethyl)benzamide |
1806277-83-7 | 97% | 500mg |
782.40 USD | 2021-06-21 | |
| Alichem | A015002397-1g |
2,6-Difluoro-3-(difluoromethyl)benzamide |
1806277-83-7 | 97% | 1g |
1,504.90 USD | 2021-06-21 |
2,6-Difluoro-3-(difluoromethyl)benzamide Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2,6-Difluoro-3-(difluoromethyl)benzamide
Recent Advances in the Study of 2,6-Difluoro-3-(difluoromethyl)benzamide (CAS: 1806277-83-7)
The compound 2,6-Difluoro-3-(difluoromethyl)benzamide (CAS: 1806277-83-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoromethyl and benzamide functionalities, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for drug development.
One of the key areas of research has been the optimization of synthetic routes for 2,6-Difluoro-3-(difluoromethyl)benzamide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, scalable synthesis method that improves yield and purity. The researchers utilized a multi-step process involving fluorination and amidation reactions, achieving a final product with high enantiomeric purity. This advancement is critical for ensuring the compound's availability for further preclinical and clinical studies.
In terms of biological activity, recent investigations have highlighted the compound's efficacy as a potent inhibitor of specific enzymatic targets. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that 2,6-Difluoro-3-(difluoromethyl)benzamide exhibits strong inhibitory effects against certain kinases involved in inflammatory pathways. The study employed in vitro assays and molecular docking simulations to elucidate the binding interactions, suggesting a high affinity for the target proteins. These findings position the compound as a potential candidate for treating inflammatory diseases.
Another significant development is the exploration of 2,6-Difluoro-3-(difluoromethyl)benzamide in oncology research. A preprint article from early 2024 reported its ability to induce apoptosis in cancer cell lines by modulating key signaling pathways. The study utilized flow cytometry and Western blot analysis to confirm the compound's pro-apoptotic effects, with particular efficacy observed in breast and lung cancer models. These results underscore its potential as a chemotherapeutic agent, though further in vivo studies are warranted.
Despite these promising findings, challenges remain in the development of 2,6-Difluoro-3-(difluoromethyl)benzamide. Pharmacokinetic studies have indicated moderate bioavailability and metabolic stability, prompting ongoing research into formulation strategies to enhance its therapeutic profile. Additionally, toxicological assessments are underway to ensure safety for human use. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in this area.
In conclusion, 2,6-Difluoro-3-(difluoromethyl)benzamide (CAS: 1806277-83-7) represents a compelling subject of study in chemical biology and pharmaceutical sciences. Its diverse biological activities and potential therapeutic applications make it a molecule of high interest. Continued research will be essential to fully unlock its clinical potential and address existing challenges in drug development.
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